3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid
Description
3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring and a nitro group attached to a benzoic acid moiety
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-22(20,21)13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZTPQHQDJPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691667 | |
| Record name | 4'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-69-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-(methylsulfonyl)-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262009-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(Methanesulfonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-methylsulfonylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the benzoic acid moiety. The reaction conditions often involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, sulfuric acid.
Major Products
Reduction: 3-(4-Aminophenyl)-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can participate in binding interactions with proteins, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylboronic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 4-(Methylsulfonyl)phenylacetic acid
Uniqueness
3-(4-Methylsulfonylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylsulfonyl group on the same aromatic system. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
